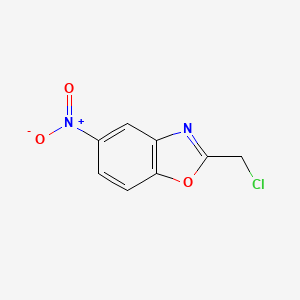

2-(Chloromethyl)-5-nitro-1,3-benzoxazole

Descripción general

Descripción

2-(Chloromethyl)-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both nitro and chloromethyl groups in the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole typically involves the following steps:

Nitration: The nitration of 1,3-benzoxazole is carried out using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the 5-position of the benzoxazole ring.

Chloromethylation: The chloromethylation of 5-nitro-1,3-benzoxazole is achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This introduces a chloromethyl group at the 2-position of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Reduction: The major product is 2-(Chloromethyl)-5-amino-1,3-benzoxazole.

Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-5-nitro-1,3-benzoxazole has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antibacterial and antifungal properties.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: It is used in the development of new materials with specific electronic and optical properties.

Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-5-nitro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The nitro group can participate in redox reactions, while the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(Chloromethyl)-1,3-benzoxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitro-1,3-benzoxazole: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

2-(Bromomethyl)-5-nitro-1,3-benzoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and applications.

Uniqueness

2-(Chloromethyl)-5-nitro-1,3-benzoxazole is unique due to the presence of both nitro and chloromethyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications in different fields.

Actividad Biológica

2-(Chloromethyl)-5-nitro-1,3-benzoxazole is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 119198-10-6

- Molecular Formula : C8H5ClN2O3

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit notable antimicrobial properties. In a study evaluating various benzoxazole analogues, it was found that compounds bearing the benzoxazole moiety demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentration (MIC) values were determined using standard methods against strains such as Bacillus subtilis and Escherichia coli.

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 12.5 | Bacillus subtilis |

| This compound | 25.0 | Escherichia coli |

| Ofloxacin | 10.0 | Bacillus subtilis |

| Fluconazole | 15.0 | Candida albicans |

These results suggest that this compound has comparable efficacy to established antimicrobial agents.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro assays using human colorectal carcinoma cell lines (HCT116) demonstrated that certain derivatives exhibited cytotoxic effects. For instance, the IC50 value for this compound was found to be in the range of 24.5 µM, indicating promising anticancer activity when compared to standard drugs like 5-fluorouracil (IC50 = 29.2 µM).

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 24.5 | HCT116 |

| 5-Fluorouracil | 29.2 | HCT116 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the benzoxazole structure can significantly influence its biological activity:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the compound's reactivity and biological efficacy.

- Substituent Positioning : The position of substituents on the benzene ring affects both antimicrobial and anticancer activities.

In a comparative analysis of various benzoxazole derivatives, it was noted that compounds with ortho-substituted groups showed improved anticancer activity compared to their para or meta counterparts.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of benzoxazoles:

- Antimicrobial Study : A series of benzoxazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that modifications at the chloromethyl position significantly enhanced antimicrobial potency .

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects on various cancer cell lines, it was found that compounds similar to this compound exhibited selective toxicity towards colorectal cancer cells while sparing normal cells .

Propiedades

IUPAC Name |

2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZQGQKSWZXRCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377344 | |

| Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119198-10-6 | |

| Record name | 2-(chloromethyl)-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.